Ornithylamphotericin methyl ester
Description
Ornithylamphotericin methyl ester (OR) is a methylated derivative of amphotericin, a polyene antifungal agent. The methyl ester group likely enhances its lipophilicity, altering bioavailability compared to parent compounds.
Properties
CAS No. |
76023-49-9 |
|---|---|
Molecular Formula |
C53H85N3O18 |
Molecular Weight |
1052.2 g/mol |
IUPAC Name |
methyl (19E,21E,23E,25E,27E,29E,31E)-33-[4-(2,5-diaminopentanoylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C53H85N3O18/c1-31-19-16-14-12-10-8-6-7-9-11-13-15-17-20-38(73-52-49(66)46(48(65)34(4)72-52)56-50(67)39(55)21-18-24-54)28-43-45(51(68)70-5)42(62)30-53(69,74-43)29-37(59)26-41(61)40(60)23-22-35(57)25-36(58)27-44(63)71-33(3)32(2)47(31)64/h6-17,19-20,31-43,45-49,52,57-62,64-66,69H,18,21-30,54-55H2,1-5H3,(H,56,67)/b7-6+,10-8+,11-9+,14-12+,15-13+,19-16+,20-17+ |
InChI Key |
VZFNAPRHHZYCLT-VMSMOWBYSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)NC(=O)C(CCCN)N)O |
Isomeric SMILES |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)NC(=O)C(CCCN)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)NC(=O)C(CCCN)N)O |
Synonyms |
ornithylamphotericin methyl ester Sch 28191 Sch-28191 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Methyl Esters and Analogous Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
- Methyl Ester Role : Methylation is commonly used to modify solubility and stability. For example, Lysine methyl ester improves polymer hydrogel formation for drug delivery , while Levetiracetam methyl ester may enhance blood-brain barrier penetration .
- In contrast, Orlistat derivatives target lipid metabolism .
Pharmacokinetic and Physicochemical Properties
Key Observations :
- Synthetic Challenges : OR’s synthesis pathway remains uncharacterized, but biodiesel methyl ester production via CaO-catalyzed transesterification achieves high yields (e.g., Brassica carinata methyl ester at 95% ), suggesting scalable methods for methyl esterification.
- Stability : Methyl esters like Levetiracetam derivatives require precise storage conditions (e.g., -0°C for arginine methyl esters ), implying OR may also demand specialized handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
